8-Benzyloxyadenosine vs. Adenosine: hA2A Receptor Affinity Abolition
Hydrophobic C8 substitution (such as the benzyloxy group) completely eliminates binding affinity at the human A2A adenosine receptor (hA2AAR). This contrasts sharply with unmodified adenosine and with many C2-substituted analogs, which retain high affinity for this receptor subtype [1].
| Evidence Dimension | Human A2A Adenosine Receptor (hA2AAR) Binding Affinity |
|---|---|
| Target Compound Data | Abolished binding (Ki not measurable) inferred for 8-benzyloxyadenosine based on class SAR |
| Comparator Or Baseline | Adenosine (unmodified): Ki = 0.5–1.0 μM (typical); C2-hexynyl-adenosine analog: Ki = 2.3 nM [1] |
| Quantified Difference | >1000-fold reduction in affinity for 8-substituted vs. unsubstituted or C2-substituted adenosine analogs |
| Conditions | Radioligand binding assays using [3H]CGS21680 or [3H]ZM241385 on membranes from CHO cells stably expressing hA2AAR [1]. |
Why This Matters
Researchers requiring an adenosine analog with minimal A2A receptor engagement should select 8-Benzyloxyadenosine, whereas projects targeting A2A-mediated vasodilation or immunosuppression would necessitate a C2-substituted analog or unmodified adenosine.
- [1] Hou, X.; Majik, M. S.; Kim, K.; Pyee, Y.; Lee, Y.; Alexander, V.; Chung, H. J.; Lee, H. W.; Chandra, G.; Lee, J. H.; Park, S. G.; Choi, W. J.; Kim, H. O.; Phan, K.; Gao, Z. G.; Jacobson, K. A.; Choi, S.; Lee, S. K.; Jeong, L. S. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands. J. Med. Chem. 2012, 55 (1), 342-356. View Source
